molecular formula C28H39O2P B12879837 Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine

Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12879837
M. Wt: 438.6 g/mol
InChI Key: POEKQTXKQJAICC-UHFFFAOYSA-N
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Description

Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its significant role in catalysis, particularly in metal-catalyzed reactions. This compound is characterized by its unique structure, which includes two cyclohexyl groups and two ethoxy groups attached to a biphenyl backbone, with a phosphine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2,6-diethoxy-1,1’-biphenyl with dicyclohexylphosphine. The reaction is usually carried out in the presence of a base, such as sodium hydride, under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the phosphine ligand.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The products depend on the substituents introduced, such as alkyl or acyl derivatives.

Scientific Research Applications

Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various metal-catalyzed reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with metal centers, stabilizing the metal complex and facilitating the catalytic process. The biphenyl backbone provides steric and electronic properties that enhance the reactivity and selectivity of the catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexyl(2’,6’-diisopropoxy-[1,1’-biphenyl]-2-yl)phosphine
  • Dicyclohexyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine

Uniqueness

Dicyclohexyl(2’,6’-diethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to the presence of ethoxy groups, which provide distinct steric and electronic properties compared to isopropoxy or methoxy groups. These properties can influence the reactivity and selectivity of the compound in catalytic applications.

Properties

Molecular Formula

C28H39O2P

Molecular Weight

438.6 g/mol

IUPAC Name

dicyclohexyl-[2-(2,6-diethoxyphenyl)phenyl]phosphane

InChI

InChI=1S/C28H39O2P/c1-3-29-25-19-13-20-26(30-4-2)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h11-13,18-23H,3-10,14-17H2,1-2H3

InChI Key

POEKQTXKQJAICC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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